molecular formula C9H7BrN2O2 B12335926 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B12335926
M. Wt: 255.07 g/mol
InChI Key: NVZQPZDKYWDKMG-UHFFFAOYSA-N
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Description

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a halogenated and methyl-substituted derivative of imidazo[1,2-a]pyridine-3-carboxylic acid. Its molecular formula is C₉H₇BrN₂O₂ (molecular weight: 255.07 g/mol), featuring a bromine atom at position 6, a methyl group at position 5, and a carboxylic acid moiety at position 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, cyclization, and functional group transformations. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine would yield an amino derivative, while reduction of the carboxylic acid would yield an alcohol derivative.

Scientific Research Applications

Anticancer Properties

Research indicates that 6-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant anticancer properties. It has been associated with the inhibition of key proteins involved in cancer cell proliferation. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can disrupt the prenylation of Rab proteins in human cervical carcinoma cell lines, leading to reduced cell viability .

Neuroprotective Effects

This compound also shows promise in treating neurological disorders, including Alzheimer's disease. Its derivatives are being explored as potential therapeutic agents that can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Antitubercular Activity

Recent investigations have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB). Certain compounds within this class have demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial activity against Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (μM)Reference
Anticancer6-Bromo-5-methylimidazo derivative<150
Neuroprotective6-Bromo-5-methylimidazo derivativeN/A
AntitubercularImidazo[1,2-a]pyridine derivative0.03 - 5.0

Industrial Applications

The industrial application of this compound is primarily focused on its role as a pharmaceutical intermediate. The compound’s ability to be synthesized with high efficiency and purity makes it suitable for large-scale production processes aimed at developing new drugs for various diseases .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences between 6-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its analogs, focusing on substituent effects, reactivity, and applications.

Positional Isomers and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications References
This compound Br (6), CH₃ (5), COOH (3) 255.07 High steric bulk; potential for antitrypanosomal activity
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Br (7), COOH (3) 241.04 Lower reactivity in cross-coupling due to Br position
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Br (6), CH₃ (2), COOH (3) 255.07 Methyl at position 2 may alter electronic properties
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Br (6), CF₂H (2), COOH (3) 283.06 Enhanced lipophilicity; potential for drug design
Imidazo[1,2-a]pyridine-3-carboxylic acid H (6), H (5), COOH (3) 162.14 Baseline compound for decarboxylative coupling

Key Observations :

  • Substituent Position: Bromine at position 6 (vs.
  • Methyl vs. Halogen : The 5-methyl group in the target compound introduces steric hindrance but may donate electrons via hyperconjugation, contrasting with electron-withdrawing bromine .
  • Carboxylic Acid Position : Derivatives with COOH at position 3 (vs. 2) show higher reactivity in palladium-catalyzed decarboxylative arylations .

Reactivity in Cross-Coupling Reactions

Evidence from decarboxylative arylation studies reveals significant differences:

  • This compound: Limited direct data, but analogous 3-carboxylic acids achieve 96% yield with chlorobenzene under Pd catalysis . Methyl groups may slow reactions due to steric effects.
  • 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid : Lower reactivity (reduced yields) attributed to strong electron-withdrawing effects of fluorine .
  • Unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid : Baseline reactivity with chlorobenzene yields 96% under optimized conditions .

Biological Activity

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes both imidazole and pyridine rings. Its molecular formula is C10_{10}H8_{8}BrN3_{3}O2_{2}, with a molecular weight of approximately 255.07 g/mol. The presence of a bromine atom at the 6-position and a methyl group at the 5-position significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activities, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated that this compound can inhibit the growth of various strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MICs) as low as 0.05 μM against these pathogens .

Anticancer Activity

The compound also shows promise in anticancer research. In several studies, derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50_{50} values lower than those of standard chemotherapeutic agents like doxorubicin, indicating higher potency in inhibiting cancer cell proliferation .

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. Notably, it has been identified as a potential inhibitor of QcrB, a component of the cytochrome bc1 complex in Mtb, which plays a crucial role in ATP synthesis and electron transport. This inhibition disrupts essential metabolic processes within the bacteria .

Structure-Activity Relationship (SAR)

The unique substitution pattern at the 5 and 6 positions of the imidazo[1,2-a]pyridine ring significantly affects the compound's biological activity. Studies have shown that modifications to these positions can enhance or diminish antimicrobial efficacy. For example, replacing the methyl group at position 6 with a chloro group resulted in a two-fold decrease in activity, highlighting the importance of specific functional groups for maintaining biological potency .

Study on Anti-Tuberculosis Activity

In a study evaluating novel imidazo[1,2-a]pyridine derivatives for anti-TB properties, compounds were tested against the H37Rv strain of Mtb. The most active compounds exhibited MIC values ranging from 0.10 to 0.19 μM, outperforming traditional TB treatments like isoniazid in selectivity indices and overall effectiveness against resistant strains .

Anticancer Efficacy Evaluation

Another investigation focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives revealed that certain compounds displayed significant cytotoxicity against A-431 and Jurkat cell lines. The SAR analysis indicated that specific substitutions were critical for enhancing activity against these cancer types .

Summary Table of Biological Activities

Activity Target Organism/Cell Line MIC/IC50 Values Notes
Anti-TuberculosisMycobacterium tuberculosis0.05 - 0.19 μMEffective against MDR/XDR strains
AnticancerA-431 Cell Line< Doxorubicin IC50Higher potency than standard treatments
GSK-3β InhibitionVarious Cancer LinesNanomolar rangePotential for CNS-related applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with brominated α-keto acids or esters. For example, 2-amino-5-methylpyridine can react with ethyl 2-bromoacetoacetate under reflux in ethanol, followed by saponification with NaOH to yield the carboxylic acid . Key factors include temperature control (80–100°C) and stoichiometric ratios to minimize side products like dimerized intermediates. Yield optimization often requires inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., bromine at C6, methyl at C5) and confirms the imidazo[1,2-a]pyridine core. Aromatic protons typically appear as doublets in δ 7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (exact mass: ~285.0 Da) and isotopic patterns consistent with bromine .
  • X-ray Crystallography: Resolves crystal packing and bond angles, often using SHELX software for refinement .
  • HPLC-PDA: Ensures >95% purity by detecting trace impurities from incomplete bromination or ester hydrolysis .

Advanced Research Questions

Q. How can functionalization of the carboxylic acid group be achieved, and what coupling strategies minimize side reactions?

The carboxylic acid can be activated as an acyl chloride (using SOCl₂) or coupled directly via carbodiimide reagents (e.g., EDC/HOBt). For amide formation, coupling with primary amines (e.g., benzylamine) in DMF at 0–5°C reduces racemization . Advanced strategies include using microwave-assisted synthesis to accelerate coupling kinetics while maintaining regioselectivity . Side reactions like O-acylation are mitigated by pre-activating the acid with HATU or PyBOP .

Q. What are the challenges in resolving contradictory crystallographic data for imidazo[1,2-a]pyridine derivatives?

Discrepancies in bond lengths or torsional angles may arise from polymorphism or solvent inclusion. For example, SHELXL refinement often requires adjusting displacement parameters for bromine atoms, which exhibit anisotropic scattering . Twinning or pseudo-symmetry in crystals can be addressed using PLATON’s ADDSYM algorithm . Advanced users may employ synchrotron radiation to improve data resolution for low-quality crystals .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Bromine at C6 enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the methyl group at C5 may reduce reaction rates. DFT calculations (e.g., using Gaussian) predict electron density redistribution, showing decreased LUMO energy at C6, favoring oxidative addition with Pd catalysts . Competing debromination can occur under harsh conditions (e.g., high Pd loading), requiring optimized catalytic systems (e.g., Pd(OAc)₂/XPhos) .

Q. What strategies are effective in mitigating hydrolysis of the imidazo[1,2-a]pyridine ring under acidic or basic conditions?

Ring stability is pH-dependent. In acidic media (pH < 3), protonation at N1 increases susceptibility to nucleophilic attack. Stabilization methods include:

  • Buffered conditions: Maintaining pH 5–7 during reactions.
  • Protective groups: Temporarily esterifying the carboxylic acid to reduce electron-withdrawing effects .
  • Low-temperature protocols: Conducting reactions at –20°C to slow hydrolysis kinetics .

Q. Methodological Considerations

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

SAR studies should systematically vary substituents at C5 (methyl), C6 (bromo), and the carboxylic acid. Key steps:

  • Analog synthesis: Replace bromine with other halogens (e.g., Cl, I) or aryl groups via cross-coupling .
  • Biological assays: Test derivatives for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization .
  • Computational modeling: Docking studies (AutoDock Vina) correlate substituent effects with binding affinity .

Q. What are the best practices for troubleshooting low yields in multi-step syntheses of this compound?

  • Intermediate characterization: Use LC-MS to identify bottlenecks (e.g., incomplete bromination).
  • Purification: Employ flash chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) for intermediates .
  • Scale-up adjustments: Replace batch reactors with flow chemistry to improve heat transfer and mixing .

Q. Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Validate computational models (e.g., DFT with CPCM solvent correction) against experimental data. For example, predicted δ 8.2 ppm for H7 may shift to 8.4 ppm in DMSO-d⁶ due to hydrogen bonding .

Q. What metrics are critical for assessing the reproducibility of synthetic protocols for this compound?

  • Yield consistency: ≤5% variation across three independent trials.
  • Purity thresholds: ≥95% by HPLC.
  • Crystallographic R-factors: ≤0.05 for high-quality datasets .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-4-7(9(13)14)12(5)8/h2-4H,1H3,(H,13,14)

InChI Key

NVZQPZDKYWDKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=C(N12)C(=O)O)Br

Origin of Product

United States

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